molecular formula C14H9ClF6N2S B2873510 3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine CAS No. 1092345-94-2

3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine

Cat. No.: B2873510
CAS No.: 1092345-94-2
M. Wt: 386.74
InChI Key: RTKVJEMEPXWBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF6N2S and its molecular weight is 386.74. The purity is usually 95%.
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Biological Activity

3-Chloro-5-(trifluoromethyl)-2-(1-{[3-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a chloro group, trifluoromethyl groups, and a pyridine ring. Its molecular formula is C14H5ClF6N5SC_{14}H_5ClF_6N_5S with a molecular weight of approximately 460.18 g/mol.

PropertyValue
Molecular FormulaC₁₄H₅ClF₆N₅S
Molecular Weight460.18 g/mol
CAS Number251307-13-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One notable mechanism involves the inhibition of Succinate Dehydrogenase (SDH) , an enzyme crucial for mitochondrial respiration in fungi. This inhibition leads to disrupted energy production in fungal pathogens, making the compound effective as a fungicide in agricultural settings .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, including those resistant to conventional treatments. The compound's action on SDH suggests a broad-spectrum fungicidal effect, which is critical in managing fungal diseases in crops .

Cytotoxicity and Antitumor Potential

In addition to its antifungal properties, preliminary studies suggest potential cytotoxic effects against certain cancer cell lines. The compound has been tested against various tumor models, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, a study reported that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

  • Fungicidal Efficacy : A study evaluated the effectiveness of the compound in controlling Botrytis cinerea , a common fungal pathogen in agriculture. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, indicating high potency as a fungicide.
  • Antitumor Activity : In a controlled experiment involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 15 µM, suggesting effective inhibition of cell growth compared to standard chemotherapeutics .

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-2-[1-[3-(trifluoromethyl)pyridin-2-yl]sulfanylethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF6N2S/c1-7(11-10(15)5-8(6-23-11)13(16,17)18)24-12-9(14(19,20)21)3-2-4-22-12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKVJEMEPXWBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)SC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.